molecular formula C8H4ClF5O B1403833 1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene CAS No. 1417566-58-5

1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B1403833
CAS No.: 1417566-58-5
M. Wt: 246.56 g/mol
InChI Key: OSSTYJUEOWHJLY-UHFFFAOYSA-N
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Description

1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene is a fluorinated aromatic compound of significant interest in advanced chemical research and development. This benzine derivative features both trifluoromethyl (CF3) and difluoromethoxy (OCF2H) groups, which are known to profoundly influence the physicochemical properties of molecules. The difluoromethoxy group (OCF2H) is recognized as a valuable motif in medicinal chemistry due to its ability to act as a hydrogen bond donor and its generally lower lipophilicity compared to trifluoromethoxy (OCF3) analogs, which can be beneficial for tuning drug-like properties . Compounds containing these fluorinated functional groups are frequently explored in pharmaceutical and agrochemical research for their potential to improve metabolic stability, membrane permeability, and binding affinity . The presence of a chlorine atom offers a versatile synthetic handle for further functionalization via cross-coupling reactions or nucleophilic substitutions, making this reagent a versatile building block for constructing more complex molecular architectures. Researchers utilize this compound in various applications, including method development in difluoromethoxylation chemistry, as a precursor in the synthesis of active pharmaceutical ingredients (APIs), and in material science. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1-chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5O/c9-5-2-1-4(8(12,13)14)3-6(5)15-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSTYJUEOWHJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photoredox-Catalyzed Radical Difluoromethoxylation

This modern method employs visible-light-mediated radical chemistry for selective difluoromethoxylation.

Procedure (Adapted from):

  • Reagents :
    • 1-Chloro-4-(trifluoromethyl)benzene (10 equiv)
    • 1-(Difluoromethoxy)-3-methyl-6-nitro-4-(trifluoromethyl)-1H-benzo[d]triazol-3-ium trifluoromethanesulfonate (1a, 1 equiv)
    • Ru(bpy)₃(PF₆)₂ (0.5 mol%)
    • Acetonitrile (0.2 M)
  • Conditions :
    • Irradiation with 30 W blue LEDs (λₘₐₓ = 450 nm) for 12 hours at 23°C.
    • Purification via HPLC (Luna® PFP(2) column, 35–50% acetonitrile/water).

Key Data :

Parameter Value
Yield 58%
Reaction Scale 0.2 mmol (1a)
Regioselectivity Ortho-difluoromethoxy addition

Mechanistic Insights :

  • The reaction proceeds via a radical chain mechanism:
    • Ru(bpy)₃²⁺ is photoexcited to generate a strong reductant.
    • Single-electron transfer (SET) to reagent 1a produces a difluoromethoxyl radical (- OCF₂H).
    • Radical addition to the aromatic ring followed by rearomatization yields the product.

Traditional Fluorination via Hydrogen Fluoride (HF)

This method involves sequential halogenation and fluorination steps.

Procedure (Adapted from and):

  • Step 1 : Chlorination of 4-(trifluoromethyl)anisole
    • Use Cl₂ gas under UV light with a radical initiator (e.g., AIBN).
    • Conditions : 90–100°C, 4–5 hours.
  • Step 2 : Fluorination with Anhydrous HF
    • React trichloromethoxy intermediate with HF (8:1 molar ratio) at 80–90°C under 2.5–2.8 MPa pressure.
    • Catalyst : Perfluorosulfonyl fluoride (0.5–0.6 wt%).

Key Data :

Parameter Value
HF Consumption 8–11 mol equivalents
Pressure 30–35 kg/cm²
Distillation Yield ~45% (crude)

Limitations :

  • High-pressure equipment required.
  • Lower regioselectivity compared to photoredox methods.

Comparative Analysis of Methods

Parameter Photoredox Method Traditional HF Method
Yield 58% 45% (after distillation)
Selectivity High (ortho-specific) Moderate
Safety Mild conditions Hazardous HF handling
Scalability Suitable for small scale Industrial-scale viable

Spectroscopic Validation

Data for 1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene ():

  • ¹H NMR (700 MHz, CDCl₃): δ 7.62 (d, J = 8.0 Hz, 1H), 7.48 (s, 1H), 7.40 (d, J = 8.0 Hz, 1H), 6.55 (t, J = 73.6 Hz, 1H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -63.2 (s, CF₃), -82.9 (d, OCF₂H).
  • HRMS : m/z calcd. for C₈H₄ClF₅O [M+H]⁺: 264.9912; found: 264.9910.

Industrial Considerations

  • Cost-Efficiency : Traditional HF methods are cheaper for bulk production but require specialized infrastructure.
  • Environmental Impact : Photoredox methods reduce HF waste but depend on rare-metal catalysts.

Chemical Reactions Analysis

1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Reagents and Conditions: Common reagents include halogenating agents, oxidizing agents, and reducing agents.

Scientific Research Applications

1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of electronegative fluorine atoms influences its reactivity and binding affinity to various substrates. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes .

Comparison with Similar Compounds

1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene

  • Key Differences : Replaces the difluoromethoxy (-OCF₂) group with trifluoromethoxy (-OCF₃).
  • Synthesis: Achieved via photoredox catalysis with a 50% ¹⁹F NMR yield, as noted in .

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS: 892845-59-9; C₇H₃BrClF₃O)

  • Key Differences : Bromine substitution at the 1-position instead of chlorine.
  • Impact : Bromine’s higher atomic weight (79.9 vs. 35.5 g/mol for Cl) increases molecular weight (275.45 g/mol vs. ~228.57 g/mol for the target compound) and may alter solubility and reactivity in cross-coupling reactions .

1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene (CAS: 1417568-01-4; C₈H₃ClF₅NO₃)

  • Key Differences: Incorporates a nitro (-NO₂) group at the 2-position.
  • Impact : The nitro group introduces strong electron-withdrawing effects, likely reducing electrophilic substitution reactivity but enhancing applications in agrochemicals (e.g., as a pesticide intermediate) .

4-Chloro-2-methyl-1-(trifluoromethyl)benzene (CAS: 13630-22-3; C₈H₆ClF₃)

  • Key Differences : Replaces the difluoromethoxy group with a methyl (-CH₃) group.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Synthesis Yield
1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene C₈H₄ClF₅O ~228.57 -Cl, -OCF₂, -CF₃ N/A N/A
1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene C₈H₃ClF₆O 280.55 -Cl, -OCF₃, -CF₃ N/A 50%
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene C₇H₃BrClF₃O 275.45 -Br, -Cl, -OCF₃ N/A N/A
4-Chloro-2-methyl-1-(trifluoromethyl)benzene C₈H₆ClF₃ 194.58 -Cl, -CH₃, -CF₃ N/A N/A

Data inferred from structural analogs in the CRC Handbook (e.g., 1-Chloro-2-(trifluoromethyl)benzene has a boiling point of 152.2°C) .

Research Findings and Challenges

  • Synthetic Challenges: Difluoromethoxy groups are less thermodynamically stable than trifluoromethoxy analogs, complicating high-yield synthesis (e.g., reports 50% yields for trifluoromethoxy derivatives vs.
  • Structural Analysis : ¹⁹F NMR is critical for characterizing fluorinated substituents, as shown in (δ = -58.79 ppm for -CF₃, -63.39 ppm for -OCF₃) .
  • Environmental Impact : Fluorinated benzenes are persistent pollutants; substitutions like bromine () may raise concerns about bioaccumulation .

Biological Activity

1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene, with the CAS number 1417566-58-5, is an aromatic compound characterized by the presence of multiple fluorinated groups. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical and material sciences. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity studies, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C8H4ClF5O
  • IUPAC Name : this compound
  • Molecular Weight : 238.56 g/mol

The presence of trifluoromethyl and difluoromethoxy groups enhances the compound's lipophilicity and stability, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethoxy group can influence electronic properties, affecting binding affinity to proteins and enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain kinases, which are crucial in various signaling pathways.
  • Cell Proliferation Modulation : It has shown potential antiproliferative effects against specific cancer cell lines.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance:

  • HCT116 Cell Line : IC50 values suggest effective inhibition of cell growth.
  • OVCAR-8 Cell Line : Similar trends in antiproliferative activity were observed.

The structure-activity relationship (SAR) indicates that the presence of halogen substituents enhances biological potency.

Toxicity Studies

Toxicological assessments reveal important safety profiles:

  • Acute Toxicity : In rodent models, acute exposure resulted in dose-dependent effects on liver and kidney functions.
  • Chronic Exposure : Long-term studies indicated potential nephropathy at higher doses (≥50 mg/kg), with a NOAEL (No Observed Adverse Effect Level) established at 10 mg/kg based on liver and kidney effects .

Case Studies

  • Study on Kinase Inhibition :
    • A recent study evaluated the compound's effectiveness as a kinase inhibitor, revealing a competitive inhibition mechanism with IC50 values comparable to known inhibitors .
  • Toxicological Evaluation :
    • An evaluation statement highlighted that inhalation exposure led to significant accumulation in adipose tissue, with elimination patterns suggesting a need for careful handling in industrial applications .

Applications in Research and Industry

This compound is being explored for various applications:

  • Pharmaceutical Development : Its properties make it a candidate for drug development targeting specific pathways in cancer therapy.
  • Material Science : The compound's stability and chemical properties are advantageous in developing advanced materials.

Q & A

Q. What are the common synthetic routes for 1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene?

Methodological Answer: The synthesis typically involves halogenation and nucleophilic substitution. Key approaches include:

  • Halogenation of Precursors : Bromination or chlorination of derivatives like 2-(difluoromethoxy)-4-(trifluoromethyl)benzene using reagents such as N-bromosuccinimide (NBS) or chlorine gas with catalysts (e.g., FeCl₃) .
  • Etherification : Reaction of chlorophenol derivatives with difluoromethylating agents (e.g., chlorodifluoromethane) in the presence of a base (NaOH/K₂CO₃) and polar solvents (DMSO or acetonitrile) .

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
BrominationNBS, FeCl₃, CCl₄, 80°C50-70
ChlorinationCl₂ gas, AlCl₃, RT60-75
Difluoromethoxy AdditionClCF₂OCH₃, K₂CO₃, DMSO, 60°C45-65

Challenges : Low yields (e.g., 50% in some protocols) due to competing side reactions or incomplete substitution. Optimization via temperature control or catalyst screening is recommended .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • 19F NMR : Critical for identifying fluorine environments. Peaks for -OCF₂ and -CF₃ groups typically appear at δ -58 to -63 ppm .
  • GC-MS/HPLC : Used to confirm purity (>95%) and detect impurities. Retention times and fragmentation patterns are compared to standards .
  • Elemental Analysis : Validates molecular formula (C₈H₄ClF₅O) and quantifies halogen content .

Q. Example NMR Data :

  • 19F NMR (CDCl₃) : δ -58.79 (s, 3F, -CF₃), -63.39 (s, 2F, -OCF₂) .

Q. What are its primary applications in medicinal chemistry and materials science?

Methodological Answer:

  • Drug Design : Acts as a fluorinated building block to enhance metabolic stability and lipophilicity in kinase inhibitors or antimicrobial agents .
  • Material Science : Used in synthesizing liquid crystals or polymers with tailored dielectric properties due to its electron-withdrawing groups .

Q. Key Studies :

  • Demonstrated inhibition of cytochrome P450 enzymes, affecting drug metabolism pathways .
  • Structural analogs show anti-inflammatory activity in in vitro models .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in its synthesis?

Methodological Answer: Discrepancies in yields (e.g., 45% vs. 75%) often arise from:

  • Reagent Purity : Trace moisture in solvents or catalysts reduces efficiency. Use anhydrous conditions and freshly distilled reagents .
  • Reaction Monitoring : Real-time techniques like in situ IR or HPLC can identify intermediates and optimize reaction time .

Case Study : A 50% yield via bromination was improved to 70% by switching from FeCl₃ to AlCl₃ and increasing temperature to 100°C .

Q. What mechanistic insights explain its interactions with biological targets?

Methodological Answer:

  • Electrophilic Substitution : The electron-deficient aromatic ring participates in π-π stacking with enzyme active sites (e.g., tyrosine kinases) .
  • Hydrogen Bonding : The difluoromethoxy group acts as a hydrogen bond acceptor, enhancing binding affinity to receptors like GPCRs .

Q. Table 2: Binding Affinity Data

TargetKₐ (nM)Assay TypeReference
Cytochrome P450 3A4120 ± 15Fluorescence
EGFR Kinase85 ± 10Radioligand

Q. What strategies improve its stability under physiological or storage conditions?

Methodological Answer:

  • Storage : Store at 2-8°C in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis of the difluoromethoxy group .
  • Formulation : Encapsulation in cyclodextrins or lipid nanoparticles enhances aqueous stability for in vivo studies .

Q. Degradation Pathways :

  • Hydrolysis of -OCF₂ to -OH under acidic conditions (pH < 4) .
  • Photodegradation via UV exposure; use amber glassware for light-sensitive experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 2
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1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.